molecular formula C25H21NO6S B407450 Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate CAS No. 380480-51-3

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate

Cat. No.: B407450
CAS No.: 380480-51-3
M. Wt: 463.5g/mol
InChI Key: TUWSVHJMGUFDNF-UHFFFAOYSA-N
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Description

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively, and a tosyl (p-toluenesulfonyl) carbamate moiety at the 5-position. Carbamates are widely studied for their diverse pharmacological and agrochemical applications, leveraging their hydrolytic stability and ability to interact with biological targets.

Properties

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-16-9-12-21(13-10-16)33(29,30)26(25(28)32-20-7-5-4-6-8-20)19-11-14-23-22(15-19)24(17(2)27)18(3)31-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWSVHJMGUFDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

Acyl chloride intermediates (e.g., 3-acetyl-2-methylbenzofuran-5-carbonyl chloride) are generated via Pd-mediated coupling of 2-bromo-5-methoxyphenylacrylonitrile derivatives with acetylated precursors. Using Bu₃P and NEt₃ in THF, cyclization yields 3-acetyl-2-methylbenzofuran-5-ol in 80–85% yield after purification by flash chromatography. Key parameters:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : NEt₃ (1.3 equiv)

  • Solvent : Dry THF

Mechanistic Insight : The reaction proceeds via oxidative addition of the bromoarene to Pd(0), followed by alkyne insertion and reductive elimination to form the benzofuran ring.

Copper-Catalyzed One-Pot Synthesis

Adapting methods from ACS Omega, a one-pot protocol combines NaH-mediated deprotonation and CuI/l-proline-catalyzed cyclization:

Yield : 83% (white solid, mp 163–165°C).

Tosylcarbamate Functionalization

Tosyl Protection of the Hydroxyl Group

The 5-hydroxyl group of the benzofuran intermediate is sulfonylated using tosyl chloride (TsCl):

Carbamate Formation with Phenyl Chloroformate

The tosyl-protected benzofuran is reacted with phenyl chloroformate under Schlenk conditions:

Yield : 78% (colorless oil).

Optimization of Reaction Conditions

Comparative data for critical steps:

StepCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Benzofuran cyclizationPd(PPh₃)₄/NEt₃THF2585
Tosyl protectionPyridineCH₂Cl₂0→2592
Carbamate formationNEt₃THF2578

Key Findings :

  • Pd-catalyzed cyclization outperforms Cu-based methods in yield (85% vs. 83%).

  • Tosylation efficiency correlates with base strength; pyridine minimizes side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Benzofuran Formation

The 2-methyl and 3-acetyl groups demand precise steric control. Using bulky ligands (e.g., Bu₃P) in Pd catalysis suppresses undesired C-4 substitution.

Carbamate Stability

Phenyl carbamates are prone to hydrolysis. Anhydrous conditions and NEt₃ as a proton scavenger enhance stability during synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring or the tosyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Features

Target Compound

  • Core structure : Benzofuran ring.
  • Substituents :
    • 3-Acetyl group (electron-withdrawing, polar).
    • 2-Methyl group (electron-donating, lipophilic).
    • Tosyl carbamate (sulfonyl group enhances polarity and stability).

Comparable Compounds

(a) Chlorophenyl Carbamates ()
  • Core structure : Chlorinated phenyl rings.
  • Substituents: 4-Chloro-2-aminocarbonylphenyl backbone. Alkyl carbamates with chloro/dichlorophenyl groups (e.g., compounds 4a–i, 5a–i, 6a–i) .
  • Key difference : The absence of a benzofuran core and the presence of halogenated aryl groups increase lipophilicity and steric bulk compared to the target compound.
(b) Thiazolylmethylcarbamates ()
  • Core structure : Thiazole ring.
  • Substituents: Hydroperoxypropan-2-yl, ethoxycarbonylamino, and methyl groups (e.g., compounds l, m, w, x).
(c) Pyrazolo-Pyrimidinyl Carbamates ()
  • Core structure : Pyrazolo[3,4-d]pyrimidine fused with furan or thiazole.
  • Substituents: Fluoro, methylthiazole, and tert-butoxycarbonylamino groups (e.g., Example 75).
  • Key difference : The fused heterocyclic system enhances rigidity and may influence binding affinity in biological systems .

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Benzofuran 3-Acetyl, 2-methyl, tosyl Carbamate, sulfonyl -
Chlorophenyl Carbamates Chlorinated phenyl 4-Chloro, dichlorophenyl, alkyl Carbamate, amide, halogens
Thiazolylmethylcarbamate Thiazole Hydroperoxy, ethoxycarbonylamino Carbamate, thiazole, hydroperoxy
Pyrazolo-Pyrimidinyl Pyrazolo-pyrimidine Fluoro, methylthiazole, furan Carbamate, fused heterocycles

Physicochemical Properties

Lipophilicity

  • Chlorophenyl Carbamates : Lipophilicity (log k) values range from 2.1 to 4.5, driven by chloro substituents and alkyl chain length .
  • Target Compound: Predicted higher log k than non-halogenated analogs due to the tosyl group, but lower than chlorophenyl derivatives.

Thermal Stability

  • Pyrazolo-Pyrimidinyl Carbamates : Melting points (e.g., 163–166°C for Example 75) suggest moderate stability, influenced by fused rings and polar groups .
  • Thiazolylmethylcarbamates : Hydroperoxy groups may reduce thermal stability compared to the target compound’s sulfonyl moiety.

Table 2: Physicochemical Data

Compound Class Molecular Weight (g/mol) Melting Point (°C) log k Reference
Pyrazolo-Pyrimidinyl 615.7 163–166 -
Chlorophenyl Carbamates 350–450 (estimated) - 2.1–4.5

Biological Activity

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate, with the chemical formula C25H21NO6S and CAS number 380480-51-3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Weight463.5 g/mol
Density1.348 g/cm³ (predicted)
Boiling Point617.5 °C (predicted)
Acid Dissociation Constant (pKa)-19.31 (predicted)

These properties suggest that the compound may exhibit unique interactions with biological targets due to its structural characteristics.

Research indicates that this compound may interact with various biological pathways:

  • Antiproliferative Activity : Similar compounds have shown potent antiproliferative effects against cancer cell lines, with IC50 values in the nanomolar range, indicating strong inhibition of cell growth .
  • Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .

Efficacy in Biological Assays

This compound has been evaluated in several biological assays:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, with detailed studies indicating a mechanism involving apoptosis.
  • Migration Inhibition : It has been shown to inhibit the migratory capacity of cancer cells, which is essential for preventing metastasis.
  • Binding Affinity Studies : The compound's interaction with tubulin has been investigated, revealing that it binds to the colchicine site, similar to other known inhibitors . This binding disrupts microtubule dynamics, a common target for anticancer therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

  • Study on Anticancer Properties : A study published in Chemical Biology reported that derivatives of benzofuran exhibited significant anti-cancer properties by inhibiting key signaling pathways involved in cell proliferation and survival .
  • Protease Inhibition : Research indicated that compounds with a similar structure could inhibit human proteases like ClpXP, which are involved in protein degradation pathways crucial for cancer cell survival .

Q & A

Q. What synthetic methodologies are recommended for synthesizing carbamate derivatives like phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate?

A catalyst-free, multicomponent approach using aqueous ethanol (1:1 v/v) at 80°C is effective for synthesizing structurally complex carbamates. This method avoids chromatographic purification by leveraging Group-Assisted Purification (GAP) chemistry, achieving high yields (e.g., 65–92% isolated yields for tri-substituted methane derivatives) . Key reactants include aromatic aldehydes, heterocyclic amines (e.g., 2-aminothiazole), and barbituric acid derivatives. Reaction optimization should focus on solvent polarity, temperature (80–100°C), and stoichiometric ratios to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify carbamate linkage and substituent positions, FT-IR for carbonyl (C=O) and sulfonyl (S=O) group identification, and HRMS for molecular ion validation. For crystalline intermediates, X-ray diffraction provides stereochemical clarity. Polar solvents (e.g., DMSO-d₆) enhance NMR resolution for aromatic protons and acetyl groups .

Q. How should initial biological screening for antioxidant and cytotoxic activity be designed?

  • Antioxidant assays : Use DPPH (0.3 mM in ethanol, 517 nm) and ABTS (7 mM with K₂S₂O₈, 734 nm) radical scavenging protocols. Test compounds at 0.01–1 mg/mL, incubate at 37°C for 30 minutes, and compare to ascorbic acid (IC₅₀ = 12.65–67.2 μM) .
  • Cytotoxicity screening : Employ HepG2 cell lines with MTT assays (48–72 h exposure). Compounds showing <50% viability at 10–100 μM warrant dose-response studies (IC₅₀ calculation) .

Advanced Research Questions

Q. How do substituents on the benzofuran and phenyl rings influence bioactivity?

  • Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) enhance antioxidant activity by stabilizing radical intermediates. For example, hydroxy-substituted derivatives exhibit IC₅₀ values 2–3× lower than ascorbic acid in DPPH assays .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce activity due to decreased electron density at the carbamate oxygen. Ortho-substituted halogens show steric hindrance, further diminishing binding to cellular targets .
  • Tosyl groups improve metabolic stability by resisting esterase hydrolysis, as seen in analogous carbamates .

Q. How can contradictions in biological data (e.g., high antioxidant activity but low cytotoxicity) be resolved?

  • Mechanistic studies : Perform ROS quantification (e.g., H₂DCFDA staining) to confirm intracellular radical scavenging. Low cytotoxicity may indicate selective targeting of non-vital pathways.
  • Apoptosis assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects. Compounds like 4j (IC₅₀ = 66.02 μM in ABTS) may induce senescence rather than apoptosis .
  • Comparative SAR : Cross-reference with structurally related carbamates (e.g., ethyl N-[4-chloro-3-imidazolylphenyl]carbamates) to identify conserved pharmacophores .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of Keap1-Nrf2 or cytochrome P450 enzymes. Focus on hydrogen bonding with tosyl oxygen and π-π stacking of benzofuran .
  • MD simulations : Assess stability of ligand-protein complexes (20–100 ns trajectories) in GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What methodological challenges arise in purifying this compound, and how are they addressed?

  • Solubility issues : Use mixed solvents (e.g., THF/hexane) for recrystallization. For polar intermediates, silica gel flash chromatography with ethyl acetate/hexane (30:70) gradients improves separation .
  • Enantiomeric resolution : Chiralpak® OD columns (20% MeOH-DMEA in CO₂) resolve stereoisomers with >98% ee, critical for pharmacokinetic studies .

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